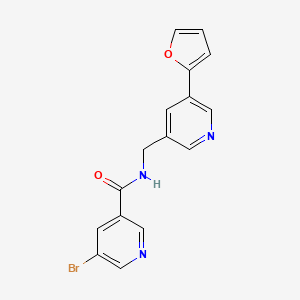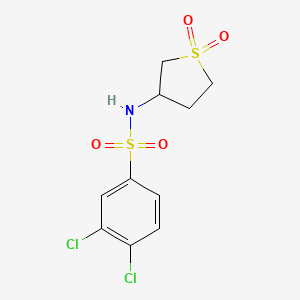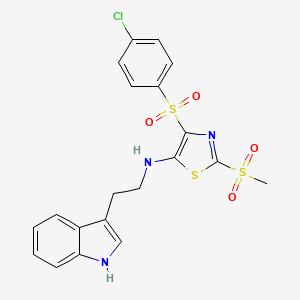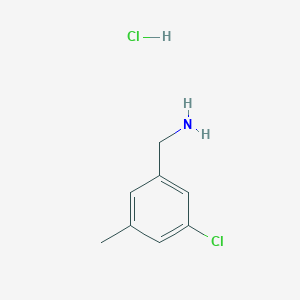![molecular formula C17H10N6O2S B2773204 2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile CAS No. 443675-85-2](/img/structure/B2773204.png)
2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile is a complex heterocyclic compound that combines the structural features of triazole, quinazoline, and thioacetonitrile.
作用机制
Target of Action
The primary targets of this compound are yet to be definitively identified. It is known that [1,2,4]triazolo[1,5-a]pyrimidines, a subtype of purine bioisosteric analogs, have been extensively reported to possess promising activities against a panel of cancer cell lines .
Mode of Action
It is suggested that the specificity of the action of these PDE inhibitors was attributed to the selective binding at a given cAMP PDE site in the cardiovascular system .
Biochemical Pathways
The compound may affect several biochemical pathways. Microtubules (MT) are involved in the progression of cell division . The compound could potentially interact with these structures, affecting cell division and growth.
Pharmacokinetics
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . This suggests that the compound may have good bioavailability.
Result of Action
Given its potential interaction with microtubules, it could potentially affect cell division and growth .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and solvents such as acetic acid or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反应分析
Types of Reactions
2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl or triazoloquinazoline moieties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs .
科学研究应用
2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its antimicrobial and anticancer activities.
1,2,4-Triazolo[1,5-a]quinazoline: Exhibits antihypertensive and anticonvulsant properties.
Uniqueness
2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile is unique due to its combination of triazole, quinazoline, and thioacetonitrile moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
属性
IUPAC Name |
2-[[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N6O2S/c18-9-10-26-17-19-14-4-2-1-3-13(14)16-20-15(21-22(16)17)11-5-7-12(8-6-11)23(24)25/h1-8H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXWSDDBEPSYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C(=N2)SCC#N)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-carbamoyl-2-{(2E)-4-oxo-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2773122.png)
![1-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2773123.png)

![N-tert-butyl-4-[4-(2-fluoroethyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B2773125.png)
![N-{4-[1-cyclohexanecarbonyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2773126.png)

![5-(1,3-benzothiazole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2773131.png)
![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2773133.png)

![1-{[2-(4-Chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B2773136.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide](/img/structure/B2773138.png)
![4-cyclopropyl-1-(4-fluorophenyl)-6-phenethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2773142.png)
![2-chloro-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-6-fluorobenzamide](/img/structure/B2773144.png)
